1,3-Bis(bromomethyl)-5-fluorobenzene

Catalog No.
S12918380
CAS No.
19254-80-9
M.F
C8H7Br2F
M. Wt
281.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Bis(bromomethyl)-5-fluorobenzene

CAS Number

19254-80-9

Product Name

1,3-Bis(bromomethyl)-5-fluorobenzene

IUPAC Name

1,3-bis(bromomethyl)-5-fluorobenzene

Molecular Formula

C8H7Br2F

Molecular Weight

281.95 g/mol

InChI

InChI=1S/C8H7Br2F/c9-4-6-1-7(5-10)3-8(11)2-6/h1-3H,4-5H2

InChI Key

SGUJZFAHPSRHRT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1CBr)F)CBr

1,3-Bis(bromomethyl)-5-fluorobenzene is an organic compound with the molecular formula C8_8H7_7Br2_2F. This compound is characterized by the presence of two bromomethyl groups and one fluorine atom attached to a benzene ring at the 1, 3, and 5 positions, respectively. The structure enhances its reactivity due to the electrophilic nature of the bromomethyl groups and the electron-withdrawing effect of the fluorine atom, which influences subsequent

  • Nucleophilic Substitution Reactions: The bromomethyl groups can be substituted by various nucleophiles such as amines, thiols, or alkoxides. This reaction is significant for synthesizing more complex organic molecules.
  • Electrophilic Aromatic Substitution: The presence of the fluorine atom can increase the reactivity of the aromatic ring, allowing for further substitutions that can lead to various derivatives.
  • Oxidation and Reduction: The compound can undergo oxidation to yield aldehydes or carboxylic acids and can be reduced to form hydrocarbons.

While 1,3-Bis(bromomethyl)-5-fluorobenzene itself is not known for direct biological activity, it serves as a valuable precursor in the synthesis of compounds that may exhibit biological properties. Its derivatives are studied for potential applications in medicinal chemistry, particularly in developing pharmaceuticals aimed at enzyme inhibition or receptor binding .

The synthesis of 1,3-Bis(bromomethyl)-5-fluorobenzene typically involves:

  • Bromination: The introduction of bromomethyl groups through bromination reactions on suitable benzene derivatives.
  • Fluorination: The incorporation of fluorine into the aromatic system can be achieved through electrophilic fluorination methods or by using fluorinating agents under controlled conditions.

These processes often require careful optimization to maximize yield and purity.

1,3-Bis(bromomethyl)-5-fluorobenzene finds utility in several fields:

  • Organic Chemistry: It is used as a building block for synthesizing more complex organic molecules and polymers.
  • Material Science: The compound is explored in developing specialty chemicals with specific properties due to its unique structural features.
  • Pharmaceuticals: It is investigated for its potential use in drug development, particularly in creating inhibitors or agents that interact with biological targets.

Research involving interaction studies primarily focuses on how 1,3-Bis(bromomethyl)-5-fluorobenzene interacts with nucleophiles and electrophiles. The bromomethyl groups act as electrophilic centers, making them susceptible to nucleophilic attack. The influence of the fluorine atom on the electronic properties of the aromatic ring also plays a crucial role in determining reactivity patterns during these interactions .

Several compounds exhibit structural similarities to 1,3-Bis(bromomethyl)-5-fluorobenzene. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1,3-Bis(bromomethyl)-2-fluorobenzeneTwo bromomethyl groups and one fluorineSimilar reactivity but different substitution patterns
1,3-Bis(bromomethyl)-5-iodobenzeneTwo bromomethyl groups and one iodineIodine's larger size affects reactivity differently
2-Bromo-1,3-bis(bromomethyl)benzeneTwo bromomethyl groups with a bromo substituentEnhanced electrophilicity due to additional bromo group
1-Bromo-3-(bromomethyl)-5-fluorobenzeneOne bromo group and two bromomethyl groupsAltered reactivity due to different halogen positioning
1-Allyl-3-bromo-5-fluorobenzeneOne allyl group and one bromo groupDifferent functional group impacts reactivity significantly

These compounds share similar functional groups but differ in their substituent arrangements and types, leading to unique chemical behaviors and applications.

XLogP3

3.1

Hydrogen Bond Acceptor Count

1

Exact Mass

281.88780 g/mol

Monoisotopic Mass

279.88985 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

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